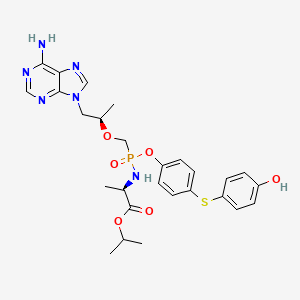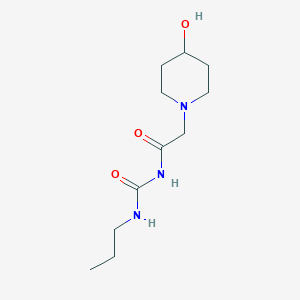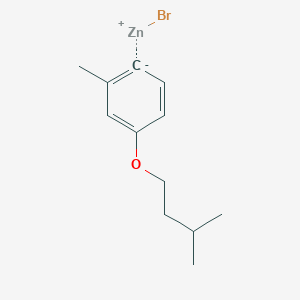
2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is an organic compound that features a complex structure with a dioxolane ring and a nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps. One common approach starts with the preparation of 2-methyl-6-nitrobenzyl alcohol, which is then reacted with ethylene glycol to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-(2-Methyl-6-aminobenzyl)-1,3-dioxolan-2-yl)acetic acid .
Scientific Research Applications
2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dioxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-nitrobenzoic acid: Shares the nitrobenzyl group but lacks the dioxolane ring.
2-(2-Methyl-6-aminobenzyl)-1,3-dioxolan-2-yl)acetic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
2-(2-(2-Methyl-6-nitrobenzyl)-1,3-dioxolan-2-yl)acetic acid is unique due to its combination of a nitrobenzyl group and a dioxolane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO6 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[2-[(2-methyl-6-nitrophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C13H15NO6/c1-9-3-2-4-11(14(17)18)10(9)7-13(8-12(15)16)19-5-6-20-13/h2-4H,5-8H2,1H3,(H,15,16) |
InChI Key |
ZYCIYYYKBYTITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC2(OCCO2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)

![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)

